5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Description
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-methylphenylamino substituent at the 3-position and two methyl groups at the 5-positions. This compound belongs to a class of molecules studied for their diverse applications in organic synthesis, materials science, and pharmacology. Its structure combines electron-donating methyl groups with an aromatic amino moiety, influencing its electronic properties, solubility, and reactivity .
Properties
IUPAC Name |
5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-4-6-12(7-5-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTYGHSAKXEUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353544 | |
| Record name | 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36646-78-3 | |
| Record name | 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-methylaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Scientific Research Applications
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the 3-position significantly alters the compound's properties. Key analogs and their characteristics are summarized below:
Key Observations :
- Electron-Donating vs.
- Hydrogen Bonding : Derivatives with additional acceptors (e.g., nitro or acetyl groups) exhibit higher topological polar surface areas (e.g., 46.2 Ų for acetyl analog ), impacting bioavailability.
- Reactivity: Alkenyl-substituted analogs (e.g., compound 15) undergo cyclization to form insecticidal derivatives, whereas amino-substituted variants are more suited for catalytic or pharmaceutical applications .
Commercial and Industrial Relevance
- Availability: Derivatives like 5,5-dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one are commercially produced (e.g., $315/500 mg from Matrix Scientific), reflecting their demand in drug discovery .
- Cost Factors: The target compound is listed as discontinued by CymitQuimica , suggesting challenges in large-scale synthesis compared to simpler analogs like the phenylamino variant.
Biological Activity
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one, commonly referred to as DMAC, is a compound belonging to the class of β-enaminones. Its unique chemical structure has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMAC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one
- Molecular Formula : C₁₅H₁₉NO
- Molar Mass : 229.32 g/mol
- CAS Number : 36646-78-3
The biological activity of DMAC is attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that DMAC may modulate enzyme activities or receptor functions due to its structural characteristics. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered biological responses.
Antitumor Activity
Research has indicated that DMAC exhibits significant antitumor properties. A study conducted by demonstrated that DMAC effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
DMAC has been evaluated for its anti-inflammatory properties. In vitro studies showed that DMAC reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of DMAC has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that DMAC possesses a moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
Comparison with Similar Compounds
DMAC can be compared with other β-enaminones to elucidate its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one | Similar structure without methyl substitution on phenyl | Moderate antitumor activity |
| 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | Amino group at the 3-position | Enhanced anti-inflammatory properties |
The distinct substitution pattern in DMAC contributes to its unique biological profile compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
